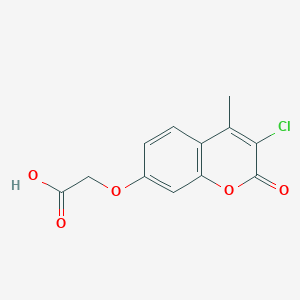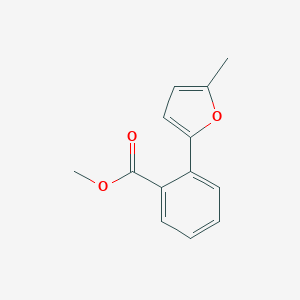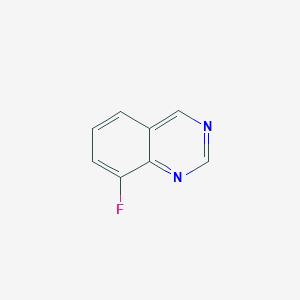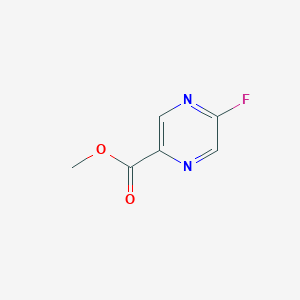
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
Vue d'ensemble
Description
Synthesis Analysis
Two efficient syntheses of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin, which is structurally related to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, have been reported. One method starts from 3-chloro-7-hydroxy-4-methylcoumarin, utilizing traditional chemistry, while the other employs a novel reagent, sulfuryl chloride/thionyl chloride, in a one-pot reaction starting from 7-(carboxymethoxy)-4-methylcoumarin (Phillips et al., 1996).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, typically features a benzopyrone core, which is essential for their bioactivity and chemical reactivity. Detailed structural analysis of coumarin derivatives provides insights into their potential interactions and mechanisms of action.
Chemical Reactions and Properties
Coumarin derivatives undergo various chemical reactions, including nucleophilic addition, which is significant for synthesizing complex coumarin-based compounds. For instance, 3-Carbethoxy-5,7-dimethoxycoumarin has been shown to undergo Michael addition and addition-cyclization reactions under different conditions to yield a range of adducts (Hassan et al., 2002). These reactions are crucial for the synthesis of new coumarin compounds with enhanced properties and potential applications.
Applications De Recherche Scientifique
Synthesis Methods
- Synthesis Approaches: Two efficient syntheses of a closely related compound, 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin, have been developed, utilizing traditional chemistry and a novel reagent, sulfuryl chloride/thionyl chloride, starting from 7-(carboxymethoxy)-4-methylcoumarin (Phillips et al., 1996).
Drug Delivery Systems
- Poly(amidoamine) Dendrimer Conjugation: 7-(Carboxymethoxy)-4-methylcoumarin has been conjugated to poly(amidoamine) dendrimer, leading to the development of light-responsive polymers used in smart drug delivery systems (Pashaei-Sarnaghi et al., 2021).
Fluorometric Assays
- Microsomal Cytochrome P450-Mediated Assays: A fluorometric assay for liver microsomes uses a compound similar to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, indicating its potential in sensitive biological assays (Roser & Thomas, 2000).
Photochemical Applications
- Photodynamic Therapy: Modified 7-hydroxy-3-ethyl-6-hexyl-4-methylcoumarin, closely related to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, shows promising applications in photodynamic therapy due to its photophysical and photochemical properties (Özdemir et al., 2019).
Fluorescent Probes
- DNA Sensing: A Tb(III)-7-carboxymethoxy-4-methylcoumarin complex has been synthesized for use as a fluorescent probe in DNA sensing, demonstrating the compound's utility in bioanalytical applications (Hussein et al., 2013).
Antioxidant Properties
- Hydrogen Peroxide Scavenging: Novel derivatives of 7-hydroxy-4-methylcoumarin, structurally similar to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, have been synthesized and shown to possess significant antioxidant activities (Al-Amiery et al., 2015).
Photoprotection Groups
- Photoprotecting Groups in Chemistry and Biology: 7-Substituted 4-methylcoumarin derivatives, including compounds like 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, are used as photoprotecting groups, aiding in efficient release of carboxylic acids in aqueous solutions (Bassolino et al., 2017).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOCRJKRZBQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357534 | |
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
CAS RN |
176446-74-5 | |
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)


![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)






